molecular formula C17H32O2 B130076 Methyl palmitoleate CAS No. 1120-25-8

Methyl palmitoleate

Cat. No. B130076
CAS RN: 1120-25-8
M. Wt: 268.4 g/mol
InChI Key: IZFGRAGOVZCUFB-HJWRWDBZSA-N
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Description

Methyl palmitoleate, also known as methyl cis-palmitoleate, is a monounsaturated fatty acid ester derived from the esterification of palmitoleic acid with methanol. Palmitoleic acid itself is a monounsaturated fatty acid that is abundant in serum and tissues, particularly in adipose tissue and the liver. It is produced endogenously by the enzyme stearoyl-CoA desaturase 1, which results in the cis isoform of palmitoleate. While the trans isoform of palmitoleate can also be synthesized in humans, it is predominantly introduced through dietary sources such as ruminant fat and dairy products .

Synthesis Analysis

The synthesis of methyl palmitate, which is closely related to methyl palmitoleate, has been explored using a semi-batch reactive distillation process. This method addresses the challenge of maintaining the reactants, palmitic acid and methanol, in the reactive zone. In a conventional batch reactive distillation column, methanol, being the lightest component, would travel up the column and be removed, limiting the conversion of palmitic acid. The proposed semi-batch reactive distillation column introduces additional methanol at the bottom of the column in a continuous mode, allowing the reaction to proceed more effectively. The production of water as a byproduct, which is the second lightest component, is also considered, as it travels up the column and is removed, thus not significantly affecting the backward reaction due to the wide boiling point difference between the products .

Molecular Structure Analysis

Methyl palmitoleate is an ester of palmitoleic acid, which means it has a molecular structure consisting of a fatty acid chain with a cis double bond, characteristic of monounsaturated fats, and an ester functional group resulting from the reaction with methanol. The presence of the double bond in the cis configuration is crucial for the biological activity of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of methyl palmitate, which can be extrapolated to methyl palmitoleate, involve the esterification of a fatty acid (palmitic or palmitoleic acid) with methanol. This reaction is facilitated in the semi-batch reactive distillation process, where the continuous feed of methanol ensures that the reactants are present in the reactive zone for the reaction to occur efficiently. The removal of water as a byproduct helps drive the reaction forward .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl palmitoleate would be similar to those of other fatty acid methyl esters, with characteristics such as being a liquid at room temperature and having a specific boiling point. The monounsaturated nature of palmitoleic acid contributes to the fluidity and melting point of the ester. The chemical properties include its reactivity in esterification and potential for oxidation due to the presence of the double bond .

Scientific Research Applications

  • Cytoprotective and Mitogenic Properties : Methyl palmitoleate demonstrates cytoprotective (protecting cells from harmful agents) and mitogenic (stimulating cell division) activities. It protects pancreatic β-cells from cytotoxic effects and promotes cell viability and mitogenesis. This suggests potential applications in diabetes research and therapies (Diakogiannaki et al., 2007).

  • Metabolic Effects : Studies indicate that palmitoleate, including its methylated derivative, can have significant metabolic effects, including improving insulin sensitivity and potentially ameliorating insulin resistance and diabetes. This is crucial for understanding metabolic disorders and developing new treatments (Stefan et al., 2009).

  • Impact on Atherosclerosis and Cardiovascular Health : Research suggests that palmitoleate could reduce the progression of atherosclerosis and improve lipid metabolism, which has implications for cardiovascular health and disease prevention (Yang et al., 2019).

  • Liver Health and Disease : Palmitoleate has been studied for its effects on liver metabolic and inflammatory responses. It induces hepatic steatosis while suppressing liver inflammatory responses, offering insights into non-alcoholic fatty liver disease (NAFLD) and potential treatments (Guo et al., 2012).

  • Biosynthesis and Metabolic Engineering : Palmitoleate is explored for its potential in biosynthesis and metabolic engineering for sustainable industry applications and health benefits. Its role in increasing cell membrane fluidity and reducing inflammation is also highlighted (Wu et al., 2012).

  • Reproductive Health : Research into the effects of palmitoleate on semen quality in rams suggests its potential in improving reproductive health and livestock breeding practices (Eslami et al., 2017).

  • Role in Cell Proliferation : Palmitoleate is identified as a mitogen, possibly through its conversion to palmitoleoyl-phosphatidylinositol, influencing cell proliferation. This provides insights into cellular mechanisms and potential therapeutic applications (Koeberle et al., 2012).

  • Inflammatory Response Modulation : Methyl palmitate shows potential in reducing inflammatory responses, such as in acute lung injury models, indicating its therapeutic potential in inflammatory diseases (Kalemci et al., 2013).

Safety And Hazards

Methyl palmitoleate may cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors or spray mist .

Future Directions

The present study is the first to demonstrate that palmitoleate is protective against palmitate-induced cell death in endothelial cells . It will be interesting to determine in future studies if these results portend a protective effect of palmitoleate in clinical endothelial dysfunction .

properties

IUPAC Name

methyl (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFGRAGOVZCUFB-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00897351
Record name Methyl palmitoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl palmitoleate

CAS RN

1120-25-8
Record name Methyl palmitoleate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl palmitoleate
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Record name Methyl palmitoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (Z)-hexadec-9-enoate
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Record name METHYL PALMITOLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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